molecular formula C19H17N3O3S B10863164 N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B10863164
M. Wt: 367.4 g/mol
InChI Key: JOCZKBJPNFXAKA-UHFFFAOYSA-N
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Description

N~1~-(4-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

N~1~-(4-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-ACETYL-1H-1,3-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the additional functional groups.

    N-ACETYL-1H-1,3-BENZIMIDAZOLE-2-SULFANYL: Similar structure but different functional groups.

Uniqueness

N~1~-(4-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[2-(1-acetylbenzimidazol-2-yl)sulfanylacetyl]phenyl]acetamide

InChI

InChI=1S/C19H17N3O3S/c1-12(23)20-15-9-7-14(8-10-15)18(25)11-26-19-21-16-5-3-4-6-17(16)22(19)13(2)24/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

JOCZKBJPNFXAKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2C(=O)C

Origin of Product

United States

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